GI Stability Superiority: Myricitrin (MYT) Demonstrates the Highest Rank-Order Stability Among Three Structurally Related Flavonoids in Simulated Physiological Fluids
In a direct head-to-head comparison under simulated gastrointestinal conditions, myricitrin (MYT) exhibited the highest stability ranking among three structurally related flavonoids: MYT > dihydromyricetin (DMY) > myricetin (MYR). All three compounds were stable in simulated gastric fluid (pH 1.2) but underwent pseudo-first-order kinetic degradation in simulated intestinal fluid (pH 6.8). The rank order of stability was explicitly reported as MYT > DMY > MYR, establishing that the 3-O-rhamnoside glycoside confers a measurable stability advantage over the aglycone myricetin under intestinal pH conditions [1]. This is a direct experimental comparator result where myricitrin outperforms its closest structural analog (myricetin) and a related flavonoid (DMY).
| Evidence Dimension | Gastrointestinal stability rank order in simulated physiological fluids (pH 1.2 gastric; pH 6.8 intestinal) |
|---|---|
| Target Compound Data | MYT (myricitrin): Highest stability; stable at pH 1.2; pseudo-first-order degradation at pH 6.8 but most resistant among three tested |
| Comparator Or Baseline | DMY (dihydromyricetin): Intermediate stability; MYR (myricetin): Lowest stability among the three |
| Quantified Difference | Stability rank order: MYT > DMY > MYR (qualitative rank established; pseudo-first-order degradation kinetics observed at pH 6.8 for all three) |
| Conditions | Simulated gastric fluid (pH 1.2, with/without pepsin); simulated intestinal fluid (pH 6.8, with/without pancreatin); pH range study 1.0-8.0; in vitro model |
Why This Matters
For applications involving oral bioavailability, formulation development, or in vivo studies, myricitrin's superior GI stability over myricetin means that substituting the aglycone will introduce greater pre-absorption degradation—directly compromising experimental reproducibility and pharmacokinetic outcomes.
- [1] Xiang D, Wang CG, Wang WQ, Shi CY, Xiong W, Wang MD, Fang JG. Gastrointestinal stability of dihydromyricetin, myricetin, and myricitrin: an in vitro investigation. Int J Food Sci Nutr. 2017;68(6):704-711. doi:10.1080/09637486.2016.1276518 View Source
